molecular formula C23H19N3O4S B2600764 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 900136-93-8

2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No.: B2600764
CAS No.: 900136-93-8
M. Wt: 433.48
InChI Key: SPBWALKUCPSXKO-UHFFFAOYSA-N
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Description

2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features a combination of anthracene, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps. One common approach starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of the sulfonyl group and the piperazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The piperazine and pyridine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine or pyridine rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Medicine: Preliminary studies suggest it could be explored for its anti-tubercular activity.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and pyridine moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione apart from similar compounds is its unique combination of anthracene, piperazine, and pyridine moieties

Properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c27-22-17-5-1-2-6-18(17)23(28)20-15-16(8-9-19(20)22)31(29,30)26-13-11-25(12-14-26)21-7-3-4-10-24-21/h1-10,15H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBWALKUCPSXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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